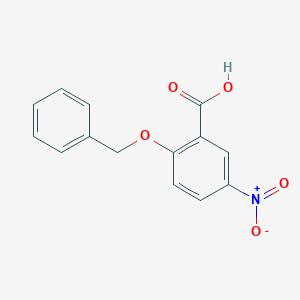

2-(Benzyloxy)-5-nitrobenzoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-nitro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)12-8-11(15(18)19)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTZZVAECIFSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356226 | |

| Record name | 2-(Benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874523-84-9 | |

| Record name | 2-(Benzyloxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Benzyloxy 5 Nitrobenzoic Acid

Precursor Selection and Starting Material Considerations

The successful synthesis of 2-(benzyloxy)-5-nitrobenzoic acid is fundamentally dependent on the choice of the initial building block. The arrangement of functional groups on the starting benzoic acid scaffold dictates the feasibility and efficiency of the subsequent benzylation step.

Utilization of 2-Hydroxy-5-nitrobenzoic Acid as a Primary Synthon

2-Hydroxy-5-nitrobenzoic acid, also known as 5-Nitrosalicylic acid, is the most crucial and widely used precursor for the synthesis of this compound. nih.gov Its chemical structure, featuring a carboxylic acid group, a hydroxyl group at the ortho position (C2), and a nitro group at the para position to the hydroxyl group (C5), makes it an ideal starting material. nih.govsigmaaldrich.comsigmaaldrich.com The hydroxyl group provides a direct site for the key benzylation reaction, while the electron-withdrawing nitro group influences the reactivity of the aromatic ring. This compound is typically a yellow powder with a melting point in the range of 228-234°C. sigmaaldrich.comsigmaaldrich.comnbinno.com

Evaluation of Positional Isomers and Related Benzoic Acid Scaffolds

The selection of 2-hydroxy-5-nitrobenzoic acid over its positional isomers is a critical strategic decision. For instance, 5-hydroxy-2-nitrobenzoic acid, an isomer, presents a different reactivity profile due to the altered positions of the hydroxyl and nitro groups. chemicalbook.comnih.gov In this isomer, the hydroxyl group is at the C5 position and the nitro group is at the C2 position. While it is a substituted nitrobenzoic acid, its use would lead to a different final product, 5-(benzyloxy)-2-nitrobenzoic acid, upon benzylation.

The synthesis of the target compound requires the specific 2-hydroxy arrangement for the subsequent O-protection step to yield the desired 2-(benzyloxy) structure. Other related scaffolds, such as 2-hydroxy-5-aminobenzoic acid, are typically synthesized from 2-hydroxy-5-nitrobenzoic acid via reduction of the nitro group, highlighting the latter's role as a versatile intermediate. researchgate.netgoogle.com Therefore, the unique substitution pattern of 2-hydroxy-5-nitrobenzoic acid is essential for the direct and efficient synthesis of this compound.

Detailed Synthetic Pathways

The core of the synthesis lies in the protection of the phenolic hydroxyl group at the 2-position of the benzoic acid ring. This is achieved through a benzylation reaction, a common strategy in organic synthesis to protect hydroxyl groups.

Benzylation Reaction for 2-Position O-Protection

The conversion of 2-hydroxy-5-nitrobenzoic acid to this compound is accomplished via an O-alkylation reaction. This process involves the formation of a benzyl (B1604629) ether at the C2 hydroxyl group, effectively "protecting" it. This transformation is a cornerstone of the synthetic route.

The most common method for this benzylation is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. researchgate.net In this reaction, the hydroxyl group of 2-hydroxy-5-nitrobenzoic acid is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene (B1212753) carbon of a benzyl halide, such as benzyl bromide or benzyl chloride. researchgate.netmdpi.com The halide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage and yielding this compound. researchgate.net

The efficiency and yield of the benzylation reaction are highly dependent on the careful optimization of several parameters, including the choice of base, solvent, and reaction temperature. mdpi.comnih.gov

Base Catalysis: A base is essential to deprotonate the phenolic hydroxyl group, which has a pKa that makes it acidic enough to react with a suitable base. Common bases used for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) and hydroxides such as sodium hydroxide (B78521) (NaOH). mdpi.comnih.govchemicalbook.com The strength of the base must be sufficient to generate the phenoxide nucleophile without causing unwanted side reactions.

Solvent Systems: The solvent plays a critical role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like acetone (B3395972) and dimethylformamide (DMF) are frequently employed. researchgate.netnih.gov Acetone is effective at dissolving the starting material and, when heated to reflux, provides the energy needed to drive the reaction. nih.gov In some procedures, a mixture of solvents like methanol (B129727) and water is used, particularly when a strong base like NaOH is employed. chemicalbook.com

Temperature: The reaction temperature is a key factor in controlling the rate of reaction. Many procedures involve heating the reaction mixture to reflux, typically between 55°C and the boiling point of the solvent, to ensure the reaction proceeds to completion in a reasonable timeframe. mdpi.comnih.gov However, some alkylations can also be performed effectively at room temperature, particularly when using a highly reactive solvent system like DMF. researchgate.net

The table below summarizes typical conditions found in the literature for similar benzylation reactions.

| Base | Solvent | Temperature | Reference |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone | Reflux (approx. 56°C) | nih.gov |

| Potassium Carbonate (K₂CO₃) | Acetone | 55 °C | mdpi.com |

| Sodium Hydroxide (NaOH) | Methanol/Water | 60 °C | chemicalbook.com |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature | researchgate.net |

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of this compound are paramount in its synthesis. The choice of reagents, reaction conditions, and purification methods all play a crucial role. For example, in the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid, a precursor for subsequent reactions, controlling the temperature is vital. Nitration at lower temperatures, around 0-5°C, has been shown to improve the yield of the desired 5-nitro isomer and reduce the formation of the 3-nitro and dinitro by-products. google.com

Furthermore, the method of isolation significantly impacts both yield and quality. Specifically, precipitating the product within a defined pH range, such as 2.8 to 3.2 for 2-chloro-5-amino-benzoic acid derived from the nitro compound, allows for maximum separation of the desired product from impurities. google.com One production process for 2-chloro-5-nitrobenzoic acid reports achieving a chromatographic purity of not less than 99.5% and a product yield of over 85% by carefully controlling the nitration and subsequent alkali dissolution and acid precipitation steps. patsnap.com

Recrystallization is a common final step to enhance purity. Solvents for recrystallization must be chosen carefully to ensure high recovery of the purified product.

Nitration of Benzoic Acid Derivatives

The introduction of a nitro group onto a benzoic acid derivative is a fundamental step in many synthetic pathways for this compound. This electrophilic aromatic substitution reaction requires careful control to achieve the desired regioselectivity and minimize the formation of unwanted isomers.

Regioselective Nitration Strategies

The directing effects of the substituents on the benzoic acid ring are the primary determinants of the position of nitration. For instance, in the nitration of salicylic (B10762653) acid (2-hydroxybenzoic acid), the hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This typically leads to the formation of 5-nitrosalicylic acid and 3-nitrosalicylic acid. researchgate.net

To achieve regioselectivity, various nitrating systems can be employed. The choice of solvent can also influence the outcome. For example, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid yields different products depending on the solvent: the 2-nitro derivative is favored in acetic anhydride, while the 6-nitro product is obtained in trifluoroacetic acid. nih.gov In the context of synthesizing precursors for this compound, starting with 2-hydroxybenzoic acid (salicylic acid) and nitrating it is a common strategy. The nitration of salicylic acid with a mixture of nitric acid and acetic acid has been shown to produce 5-nitrosalicylic acid as the major product. researchgate.net

Control of Isomer Formation and Mitigation

The formation of multiple isomers is a common challenge in nitration reactions. For example, the nitration of o-chlorobenzoic acid can yield both 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. google.com Several strategies can be employed to control and mitigate the formation of undesired isomers.

One approach is the use of catalysts. Palladium acetate (B1210297) has been shown to be an effective catalyst in nitration reactions, altering the isomer distribution. dtic.mil Another strategy involves a two-step procedure, such as mercuration followed by nitration, which has been used to change the ortho-to-para ratio in the nitration of aryl ethers. dtic.mil

Temperature control is also a critical factor. Lowering the reaction temperature can often increase the selectivity for the desired isomer. In the nitration of o-chlorobenzoic acid, conducting the reaction at 0-5°C minimizes the formation of the 3-nitro isomer. google.com

The choice of the nitrating agent and solvent system is also pivotal. Comparing different nitrating systems for salicylic acid, including mixed acid (HNO₃/H₂SO₄/H₂O), HNO₃/acetic anhydride/acetic acid, and aqueous HNO₃, revealed that the HNO₃/acetic acid system offers advantages in terms of minimizing waste and improving safety, while still providing good yields of the desired 5-nitrosalicylic acid. researchgate.net

| Nitrating System | Key Advantages | Observed Products | Reference |

|---|---|---|---|

| HNO₃/AcOH | Minimization of waste, improved safety | 5-nitrosalicylic acid, 3-nitrosalicylic acid, 2-nitrophenol | researchgate.net |

| HNO₃/H₂SO₄/H₂O (Mixed Acid) | High yield of 5-nitrosalicylic acid | - | researchgate.net |

| HNO₃/Ac₂O/AcOH | High yield of 5-nitrosalicylic acid | - | researchgate.net |

| Aqueous HNO₃ | Poorer results in terms of yield | - | researchgate.net |

Continuous-Flow Nitration Techniques and Scalability Research

Traditional batch nitration processes are often associated with safety risks due to their high exothermicity and the potential for thermal runaway. acs.org Continuous-flow microreaction technology has emerged as a safer and more efficient alternative, offering excellent heat and mass transfer, precise temperature control, and enhanced safety. rsc.orgbeilstein-journals.org

Research has demonstrated the successful application of continuous-flow nitration for various aromatic compounds, achieving high yields and selectivities. rsc.orgrsc.org This technology allows for the rapid optimization of reaction conditions, such as temperature and residence time, leading to improved product yields and reduced by-product formation. researchgate.net For instance, a continuous-flow process for the nitration of an intermediate for the anticancer drug erlotinib (B232) achieved a yield of 99.3%. rsc.orgresearchgate.net

The scalability of continuous-flow nitration has also been a focus of research. rsc.org Studies have shown that the high yields and selectivities achieved in small-scale microreactors can be maintained or even improved upon scaling up to pilot-plant or industrial production levels. rsc.orgrsc.org This demonstrates the significant potential of continuous-flow technology for the large-scale, safe, and efficient production of nitroaromatic compounds. researchgate.net

Oxidation Pathways to Carboxylic Acid Moiety

In some synthetic strategies for this compound, the carboxylic acid group is introduced through the oxidation of a precursor functional group, such as an aldehyde.

Oxidation of Aldehyde Precursors

The oxidation of an aldehyde to a carboxylic acid is a common and generally high-yielding transformation in organic synthesis. For the synthesis of this compound, a potential precursor would be 2-(Benzyloxy)-5-nitrobenzaldehyde. This aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.

Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. The choice of oxidant and reaction conditions is crucial to avoid side reactions, such as cleavage of the benzyl ether or further nitration of the aromatic ring.

Mechanistic Studies of Oxidation Reactions

The synthesis of substituted benzoic acids, including this compound, can involve key oxidation steps. While specific mechanistic studies for the oxidation in the synthesis of this exact molecule are not extensively detailed in the provided literature, parallels can be drawn from related transformations.

One relevant pathway involves the oxidation of a precursor molecule. For instance, the synthesis of the structurally related 2-amino-5-nitrobenzoic acid can be achieved through the oxidative cleavage of 5-nitroisatin. In this process, hydrogen peroxide acts as the oxidant in a basic medium provided by sodium hydroxide. The reaction proceeds at a controlled temperature to form the desired aminobenzoic acid.

Another pertinent area of mechanistic study is the oxidation of benzylic C-H bonds. mdpi.com Transition metal catalysts, such as those based on copper, cobalt, chromium, and manganese, in combination with oxidants like tert-butyl hydroperoxide (TBHP), are often employed for the oxidation of alkylarenes. mdpi.com In the context of this compound, the benzylic group is a key feature. Mechanistic proposals for such oxidations often involve radical pathways. For example, a photocatalytic approach can generate a thiyl radical, which then abstracts a hydrogen atom from the alkylbenzene to form a benzylic radical. mdpi.com This radical can then undergo further transformation to yield a benzylic cation, which is subsequently captured by a nucleophile like water to form a benzyl alcohol derivative. mdpi.com

In the synthesis of certain benzoic acid derivatives, the starting material might be an appropriately substituted toluene (B28343) derivative, which is then oxidized to the corresponding carboxylic acid. For example, m-phenoxy benzoic acid has been synthesized through the oxidation of m-phenoxy toluene using electrochemically generated Cr(VI) as the oxidizing agent. xmu.edu.cn The mechanism for such reactions typically involves the initial formation of a benzyl radical, followed by subsequent oxidation steps to form the carboxylic acid.

The table below summarizes various oxidizing agents and their roles in the synthesis of related benzoic acid derivatives.

| Oxidizing Agent | Substrate | Product | Mechanistic Role |

| Hydrogen Peroxide | 5-Nitroisatin | 2-Amino-5-nitrobenzoic acid | Oxidative cleavage of the isatin (B1672199) ring. |

| Tert-butyl hydroperoxide (TBHP) with CuCl₂ | Alkylarenes | Aryl ketones/alcohols | Metal-catalyzed generation of radical intermediates for C-H activation. mdpi.com |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Benzyl ketones | Benzoic acids | Oxidative cleavage of the carbon-carbon bond adjacent to the aromatic ring. researchgate.net |

| Electrochemically generated Cr(VI) | m-Phenoxy toluene | m-Phenoxy benzoic acid | Strong oxidant for the conversion of a methyl group to a carboxylic acid. xmu.edu.cn |

Retrosynthetic Analysis for Complex Derivative Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. A retrosynthetic analysis reveals how the structural features of this compound—the carboxylic acid, the nitro group, and the benzyloxy group—can be strategically manipulated to construct elaborate target molecules.

The primary disconnections in a retrosynthetic approach involving this compound would focus on the formation of amide, ester, or other linkages via the carboxylic acid group, and transformations of the nitro group. The benzyloxy group often acts as a protecting group for the phenolic hydroxyl, which can be removed at a later stage to reveal a new functional handle.

Target Molecule 1: A Complex Amide Derivative

A plausible complex derivative could be an amide, for instance, N-alkyl-2-(benzyloxy)-5-nitrobenzamide. The retrosynthetic analysis is straightforward:

Disconnection: The amide bond. This leads back to this compound and the corresponding primary or secondary amine.

Synthetic Strategy: The forward synthesis would involve an amide coupling reaction. To facilitate this, the carboxylic acid can be activated, for example, by converting it into an acid chloride or by using a coupling reagent.

Target Molecule 2: A Derivative with a Modified Nitro Group

The nitro group can be reduced to an amine, which opens up a plethora of subsequent functionalization possibilities. A potential target could be a sulfonamide derivative.

Disconnection 1: The sulfonamide bond, leading to 2-(benzyloxy)-5-aminobenzoic acid and a sulfonyl chloride.

Disconnection 2: The amino group, which retrosynthetically comes from the nitro group of this compound.

Synthetic Strategy: The synthesis would involve the reduction of the nitro group, commonly achieved through catalytic hydrogenation or using metals like tin or zinc in an acidic medium. The resulting 2-(benzyloxy)-5-aminobenzoic acid can then be reacted with a sulfonyl chloride to form the target sulfonamide.

The following table outlines potential synthetic transformations for creating complex derivatives from this compound.

| Functional Group | Transformation | Reagents | Resulting Intermediate/Functionality |

| Carboxylic Acid | Amide formation | Oxalyl chloride, then amine; or coupling reagents (e.g., HATU) | Amide linkage. walisongo.ac.id |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Ester linkage |

| Nitro Group | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C); or metal/acid (e.g., Sn/HCl, Zn/CH₃COOH) | Amino group. |

| Benzyloxy Group | Deprotection (debenzylation) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Phenolic hydroxyl group |

Green Chemistry Approaches in Synthesis Research

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. wjpmr.com In the context of synthesizing this compound and its derivatives, several green chemistry approaches can be considered.

Use of Greener Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key green chemistry principle is the replacement of such solvents with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids. chemijournal.com For instance, performing nitration or other reactions in aqueous media or using recyclable catalysts can significantly improve the greenness of the process. Boric acid has been identified as a green catalyst for amide bond formation, generating only water as a byproduct. walisongo.ac.id

Energy Efficiency and Alternative Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. chemijournal.com The application of high hydrostatic pressure (barochemistry) is another non-traditional activation method that can promote chemical reactions under solvent-free or reduced solvent conditions. rsc.org

Atom Economy and Waste Reduction: The concept of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id Catalytic approaches are inherently more atom-economical than stoichiometric ones. For example, using a catalytic amount of an acid or base for a reaction is preferable to using it as a solvent or in large excess. The choice of reagents also plays a crucial role; for instance, using hydrogen peroxide as an oxidant is considered a green choice as its byproduct is water.

The table below highlights some green chemistry strategies applicable to the synthesis of aromatic nitro compounds and benzoic acid derivatives.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |

| Safer Solvents | Chlorinated solvents (e.g., chloroform, dichloromethane) | Water, ethanol (B145695), ionic liquids, PEG. walisongo.ac.idchemijournal.com | Reduced toxicity and environmental impact. |

| Energy Efficiency | Conventional reflux heating | Microwave irradiation, ultrasound, high pressure. chemijournal.comrsc.org | Faster reactions, lower energy consumption. |

| Catalysis | Stoichiometric reagents (e.g., strong acids for nitration) | Solid acid catalysts, biocatalysts (e.g., lemon juice for some reactions), recyclable catalysts. walisongo.ac.idchemijournal.com | Reduced waste, potential for catalyst recycling. |

| Waste Prevention | Use of protecting groups requiring multiple steps | One-pot synthesis, avoiding derivatization. researchgate.netwjpmr.com | Fewer reaction steps, less waste generation. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 2 Benzyloxy 5 Nitrobenzoic Acid

Reactivity of the Nitro Group at the 5-Position

The nitro group at the 5-position of 2-(benzyloxy)-5-nitrobenzoic acid is a key functional group that significantly influences the molecule's reactivity. Its strong electron-withdrawing nature and susceptibility to reduction are central to its chemical behavior.

Reduction to Amino Functionality: Pathways and Selectivity

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com This transformation can be achieved through various synthetic pathways, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation: This is a common and often preferred method for nitro group reduction. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Catalytic hydrogenation with H₂ gas over a palladium on carbon catalyst is a highly efficient method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, a significant drawback is its potential to react with other reducible functionalities within the molecule. commonorganicchemistry.com In the case of this compound, the benzyloxy group is also susceptible to cleavage by hydrogenolysis under these conditions.

Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reduction via hydrogenation. masterorganicchemistry.comgoogle.com It is often employed when dehalogenation of aromatic halides is a concern, though like Pd/C, it can also cleave benzyl (B1604629) ethers. commonorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals in the presence of an acid provides a classic and effective method for nitro group reduction. masterorganicchemistry.com

Iron (Fe) in Acid: A mixture of iron filings and an acid like hydrochloric acid (HCl) or acetic acid is a mild and selective method for reducing nitro groups to amines, often in the presence of other reducible groups. commonorganicchemistry.com

Tin (Sn) or Zinc (Zn) in Acid: Similar to iron, tin and zinc in acidic media can effectively reduce nitro groups. masterorganicchemistry.com Zinc dust in the presence of ammonium (B1175870) chloride offers a milder, near-neutral condition for this transformation. wikipedia.orgscispace.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for the reduction of nitro groups to amines and can be used in the presence of other reducible functionalities. masterorganicchemistry.com

The selectivity of these reduction methods is crucial. For instance, in molecules with multiple reducible groups, such as 4-nitroacetophenone, the nitro group can be selectively reduced to an amine using tin and hydrochloric acid without affecting the carbonyl group. scispace.com

| Reagent/System | Conditions | Selectivity Notes | Reference |

| H₂/Pd/C | Ambient or elevated pressure/temperature | Highly efficient but can also cleave benzyl ethers (debenzylation). | commonorganicchemistry.com |

| H₂/Raney Ni | Ambient or elevated pressure/temperature | Effective for nitro reduction; can also cause debenzylation. | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Reflux | Mild and can be selective for the nitro group. | commonorganicchemistry.com |

| Zn/HCl or Zn/AcOH | Acidic conditions | Mild and can be selective for the nitro group. | masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Ethanol (B145695) | Mild and selective for nitro group reduction. | masterorganicchemistry.com |

Exploration of Other Nitro Group Transformations (e.g., Nitro-to-Azo, Nitro-to-Hydroxylamino)

While reduction to the amine is the most common transformation, the nitro group can also be reduced to intermediate oxidation states, such as hydroxylamines and azo compounds, by carefully selecting the reducing agent and reaction conditions.

Reduction to Hydroxylamines: Aryl hydroxylamines can be synthesized from aryl nitro compounds using specific reagents. For example, the use of Raney nickel with hydrazine (B178648) at low temperatures (0-10 °C) or zinc metal in an aqueous solution of ammonium chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

Reduction to Azo Compounds: The formation of azo compounds from aromatic nitro compounds can occur, particularly when using certain metal hydrides. For instance, lithium aluminum hydride (LiAlH₄), which is typically used for reducing aliphatic nitro compounds to amines, tends to produce azo products when reacting with aromatic nitro compounds. commonorganicchemistry.com Treatment of nitroarenes with an excess of zinc metal can also result in the formation of N,N'-diarylhydrazines, which can be oxidized to azo compounds. wikipedia.org

These alternative transformations are less common but provide pathways to other classes of compounds with distinct chemical and physical properties.

Electronic Effects of the Nitro Group on Aromatic Ring Reactivity

The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring in this compound. This effect is twofold: it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself. masterorganicchemistry.com

The electron-withdrawing nature of the nitro group is due to both inductive effects (through the sigma bond framework) and resonance effects (delocalization of pi electrons). This deactivation makes reactions like Friedel-Crafts alkylation and acylation more difficult. The presence of the electron-donating benzyloxy group at the 2-position and the electron-withdrawing carboxylic acid group at the 1-position further complicates the reactivity profile of the aromatic ring. A study on 2-allyloxy-5-nitrobenzoic acid, a structurally similar compound, noted the electron-withdrawing influence of the nitro group on the geometry of the benzene (B151609) ring. nih.gov Research on nitro-substituted carbazoles also confirms the significant impact of the nitro group on the aromaticity of the ring system. epa.gov

Reactivity of the Benzyloxy Group at the 2-Position

The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and its reactivity is primarily centered around its cleavage to reveal the phenol (B47542).

Selective Deprotection Strategies (e.g., Hydrogenation, Acidic Cleavage)

The removal of the benzyl protecting group is a common and crucial step in multi-step syntheses.

Catalytic Hydrogenation: As mentioned previously, catalytic hydrogenation is a standard method for benzyl ether cleavage. lookchem.comresearchgate.net The reaction is typically carried out using a palladium on carbon (Pd/C) or Raney nickel catalyst under a hydrogen atmosphere. masterorganicchemistry.comlookchem.com This method is often clean and efficient, yielding toluene (B28343) as a byproduct. However, its utility can be limited by the presence of other functional groups that are also susceptible to reduction, such as nitro groups or alkenes. researchgate.net

Acidic Cleavage: Strong acids can be used to cleave benzyl ethers. A notable method involves the use of boron trichloride (B1173362) (BCl₃), often in the presence of a cation scavenger like pentamethylbenzene, to facilitate the debenzylation of aryl benzyl ethers under mild conditions. researchgate.netresearchgate.net This approach can be highly chemoselective, allowing for the removal of the benzyl group in the presence of other acid-sensitive or reducible functional groups. researchgate.net For example, selective debenzylation of a phenolic benzyl ether is possible in the presence of an alkyl benzyl ether. researchgate.net Treatment with hot trifluoroacetic acid (TFA) has also been reported for the deprotection of certain benzyl groups. clockss.org

| Deprotection Method | Reagents | Key Features | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Efficient, but can also reduce other functional groups like nitro groups. | masterorganicchemistry.comlookchem.comresearchgate.net |

| Acidic Cleavage | BCl₃, pentamethylbenzene | Mild conditions, chemoselective in the presence of various functional groups. | researchgate.net |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Can be effective, but substrate-dependent. | clockss.org |

Oxidation of the Benzyl Moiety to Carboxylic Acid

The benzylic carbon of the benzyloxy group is susceptible to oxidation, which can lead to the formation of a carboxylic acid. This transformation essentially converts the benzyloxy ether into a benzoyl ester. The oxidation of benzylic C-H bonds is a fundamental reaction in organic synthesis. mdpi.com

Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and potassium dichromate. youtube.comresearchgate.net The reaction generally requires the presence of at least one benzylic hydrogen atom; quaternary carbons at the benzylic position are unreactive. youtube.com More modern and milder methods utilize reagents such as potassium persulfate or molecular oxygen with catalysts. organic-chemistry.org For instance, the oxidation of toluene derivatives to benzoic acids can be achieved using molecular oxygen in the presence of cobalt catalysts. organic-chemistry.org While this reaction is well-established for alkylbenzenes, its application to the benzyl ether within this compound would result in the formation of 2-(benzoyloxy)-5-nitrobenzoic acid.

Steric Effects of the Benzyloxy Group on Reaction Regioselectivity

The benzyloxy group (-OCH₂C₆H₅), located at the C-2 position of the benzoic acid ring, is a sterically bulky substituent. This steric hindrance plays a significant role in directing the outcome of chemical reactions by physically impeding the approach of reagents to the adjacent positions on the aromatic ring.

The sheer size of the benzyloxy group can hinder reactions at the ortho positions (C-3 and C-1, though C-1 is already substituted). For instance, in reactions involving the aromatic ring, such as electrophilic aromatic substitution, the benzyloxy group can disfavor the substitution at the C-3 position due to steric clashes with the incoming electrophile. This effect can lead to a preference for substitution at other available positions on the ring, provided they are electronically favorable.

In reactions involving the carboxylic acid group at C-1, the adjacent benzyloxy group can also exert steric influence. While not typically prohibitive for the reactions of the carboxylic acid itself, it can affect the conformation of intermediates and transition states, potentially influencing reaction rates. For example, during esterification or amidation, the benzyloxy group may restrict the rotational freedom of the carboxyl group, which could have subtle effects on the reaction kinetics.

It is important to note that while the benzyloxy group is bulky, its flexibility, due to the methylene (B1212753) linker (-CH₂-), allows it to adopt various conformations, which can mitigate its steric impact to some extent compared to a more rigid bulky group like a t-butyl group. Nevertheless, its presence is a key factor in predicting the regiochemical outcome of reactions on this compound.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes a variety of transformations, providing a convenient handle for the functionalization of the molecule.

Esterification is a common and effective method for modifying the carboxylic acid group of this compound. This reaction is typically performed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product side, the water formed during the reaction is often removed, for instance, by azeotropic distillation. google.com

The general reaction is as follows:

C₁₄H₁₁NO₅ + R-OH ⇌ C₁₄H₁₀NO₄-COOR + H₂O

Microwave-assisted esterification has also been shown to be an efficient method for similar substituted benzoic acids, sometimes leading to higher yields in shorter reaction times compared to conventional heating. usm.my

Table 1: Representative Esterification Reactions of this compound

| Alcohol (R-OH) | Catalyst | Reaction Conditions | Product | Typical Yield (%) |

| Methanol (B129727) (CH₃OH) | H₂SO₄ | Reflux | Methyl 2-(benzyloxy)-5-nitrobenzoate | >90 |

| Ethanol (C₂H₅OH) | H₂SO₄ | Reflux, azeotropic removal of water | Ethyl 2-(benzyloxy)-5-nitrobenzoate | ~78-95 usm.myresearchgate.netyoutube.com |

| Glycerol | H₂SO₄ or toluenesulfonic acid | >100°C, azeotropic removal of water | Glycerol 2-(benzyloxy)-5-nitrobenzoate esters | Good yields reported for similar nitrobenzoic acids google.com |

Note: The yields are based on general esterification procedures for benzoic acids and may vary depending on the specific reaction conditions.

The carboxylic acid group of this compound can be converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it to a more reactive derivative, such as an acyl chloride or by using a coupling agent. Common coupling agents include carbodiimides (e.g., DCC, EDC) or reagents like Nb₂O₅, which has been shown to be an effective catalyst for the direct amidation of carboxylic acids, including benzoic acid derivatives. researchgate.netresearchgate.net

The general reaction for amidation is:

C₁₄H₁₁NO₅ + R¹R²NH → C₁₄H₁₀NO₄-CONR¹R² + H₂O

Light-induced cyclization of related o-nitrobenzyl amides with primary amines has also been reported as a method for forming new bonds under mild conditions, suggesting potential for novel transformations. nih.gov

Table 2: Representative Amidation Reactions of this compound

| Amine (R¹R²NH) | Coupling Agent/Catalyst | Reaction Conditions | Product |

| Primary Amine (RNH₂) | DCC/EDC or Nb₂O₅ | Room temperature or gentle heating | N-Alkyl-2-(benzyloxy)-5-nitrobenzamide |

| Secondary Amine (R₂NH) | DCC/EDC or Nb₂O₅ | Room temperature or gentle heating | N,N-Dialkyl-2-(benzyloxy)-5-nitrobenzamide |

| Benzylamine | Nb₂O₅ | Solvent-free, heating | N-Benzyl-2-(benzyloxy)-5-nitrobenzamide researchgate.net |

Other transformations of the carboxylic acid group include reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this can also reduce the nitro group.

Nucleophilic Aromatic Substitution Reactions

The benzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAᵣ) due to the presence of the strongly electron-withdrawing nitro group. wikipedia.org Electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, activate the aromatic ring towards attack by nucleophiles. libretexts.orgyoutube.com

In this compound, the nitro group is at the C-5 position. While there isn't a conventional leaving group like a halide on the ring, under certain conditions, other groups can be displaced. More importantly, the nitro group itself can be the target of nucleophilic attack, though this is less common.

The primary influence of the nitro group in this context is the activation of the ring towards nucleophilic attack at the positions ortho and para to it (C-4, C-6, and C-2). The attack of a nucleophile at these positions would generate a resonance-stabilized intermediate (a Meisenheimer complex), with the negative charge delocalized onto the nitro group. wikipedia.org

For instance, if a leaving group were present at the C-2 or C-4 position, it would be readily displaced by a nucleophile. In the case of this compound, while the benzyloxy group is not a typical leaving group, its displacement is a possibility under forcing conditions. However, a more likely scenario for SNAᵣ would involve a derivative where a halogen is present on the ring.

A related reaction is vicarious nucleophilic substitution (VNS), where a nucleophile attacks a hydrogen-bearing carbon atom on the electron-deficient aromatic ring.

Interactions with Electrophilic Reagents and Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the combined directing and activating/deactivating effects of the existing substituents.

The nitro group (-NO₂) at C-5 is a powerful deactivating group and a meta-director. youtube.comvaia.comvedantu.comsarthaks.comquora.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. msu.edu It directs incoming electrophiles to the positions meta to itself, which in this case are C-1 and C-3.

The benzyloxy group (-OCH₂C₆H₅) at C-2 is an activating group and an ortho, para-director. youtube.com The oxygen atom donates electron density to the ring via resonance, which outweighs its inductive electron-withdrawing effect. It directs incoming electrophiles to the positions ortho (C-1 and C-3) and para (C-5) to itself.

The carboxylic acid group (-COOH) at C-1 is a deactivating group and a meta-director, directing incoming electrophiles to C-3 and C-5. fiveable.me

Position C-3: This position is meta to the deactivating nitro group and ortho to the activating benzyloxy group. Both groups, therefore, direct towards this position.

Position C-4: This position is ortho to the deactivating nitro group and meta to the activating benzyloxy group. The directing effects are conflicting.

Position C-6: This position is ortho to the deactivating nitro group and para to the deactivating carboxylic acid group.

Derivatization and Functionalization Approaches

Strategic Modification of the Nitro Group

The nitro group at the 5-position of the benzene (B151609) ring is a critical site for functionalization, primarily through its reduction to an amino group. This transformation opens up a vast landscape of subsequent chemical modifications.

Synthesis of Amino-2-benzyloxybenzoic Acid Derivatives

The reduction of the nitro group in 2-(benzyloxy)-5-nitrobenzoic acid to an amino group is a fundamental step in its derivatization. This conversion yields 5-amino-2-(benzyloxy)benzoic acid, a key intermediate for further functionalization. This reduction can be achieved using various reducing agents, such as tin or zinc in the presence of a dilute mineral acid. The resulting amino group significantly alters the electronic nature of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group.

A variety of methods can be employed for this reduction. For instance, stannous chloride dihydrate in the presence of hydrochloric acid in an ethanol (B145695) solution has been used to reduce similar nitroaromatic compounds. rsc.org Catalytic hydrogenation is another common method, often utilizing catalysts like palladium on carbon (Pd/C). rsc.orgnih.gov However, care must be taken as some catalytic hydrogenation conditions can also lead to the cleavage of the benzyl (B1604629) ether. rsc.org

Further Functionalization of the Amino Group (e.g., Amidation, Diazotization)

Once the amino group is installed, it serves as a handle for a wide range of functionalization reactions.

Amidation: The amino group can readily undergo acylation to form amides. This is a common strategy to introduce diverse structural motifs. For example, the amino group can be coupled with various carboxylic acids using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of activators like 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgirb.hrhsmc.gr This approach allows for the synthesis of a library of N-acylated derivatives with varying substituents.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can participate in a variety of reactions, including Sandmeyer reactions to introduce halides, cyano groups, or other functionalities. It can also be used in azo coupling reactions to form azo dyes.

Modification of the Benzyloxy Group

The benzyloxy group at the 2-position serves as a protecting group for the phenolic hydroxyl and also influences the molecule's lipophilicity and steric profile. Modifications at this site can involve the introduction of different benzyl moieties or its complete removal to unmask the phenol (B47542) for further reactions.

Introduction of Substituted Benzyl Moieties

Instead of a simple benzyl group, substituted benzyl groups can be introduced to modulate the properties of the molecule. This is typically achieved by reacting the precursor, 2-hydroxy-5-nitrobenzoic acid, with a substituted benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base. ontosight.ai This allows for the incorporation of various substituents on the benzyl ring, such as alkyl, alkoxy, or halogen groups. nih.govtandfonline.com The choice of substituent can impact the compound's solubility, electronic properties, and potential biological activity. For example, introducing a p-methoxybenzyl group can offer alternative deprotection strategies using oxidizing agents like DDQ. organic-chemistry.org

| Precursor | Reagent | Product |

| 2-hydroxy-5-nitrobenzoic acid | Benzyl chloride | This compound |

| 2-hydroxy-5-nitrobenzoic acid | Substituted benzyl halide | 2-(Substituted benzyloxy)-5-nitrobenzoic acid |

Cleavage and Subsequent Functionalization of the Phenolic Hydroxyl

The benzyloxy group can be cleaved to reveal the free phenolic hydroxyl group. A standard method for this debenzylation is catalytic hydrogenation, often using a palladium catalyst. organic-chemistry.org This reaction is typically clean and efficient, yielding the corresponding 2-hydroxy-5-nitrobenzoic acid derivative. However, as mentioned earlier, this method can also reduce the nitro group, so careful selection of reaction conditions is crucial to achieve selective debenzylation.

Once the phenolic hydroxyl group is unmasked, it can be further functionalized. For example, it can be alkylated with different alkyl halides to introduce a variety of ether linkages or acylated to form esters. This provides another avenue for creating a diverse set of derivatives from the original this compound scaffold.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional group that can be readily converted into a variety of other functionalities.

Esterification: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst. This is a straightforward method to modify the polarity and steric bulk at this position. For instance, reaction with methanol (B129727) or ethanol would yield the corresponding methyl or ethyl ester. scielo.br

Amidation: Similar to the functionalization of the amino group, the carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is a powerful strategy for introducing diverse and complex side chains. Standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt are commonly employed for this transformation. rsc.orgacs.orgmdpi.com This approach has been used to synthesize libraries of benzamide (B126) derivatives for various research purposes. acs.org

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation adds another layer of synthetic possibilities, as the resulting alcohol can be further oxidized to an aldehyde or converted to other functional groups.

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through a decarboxylation reaction, leading to the corresponding nitrobenzene (B124822) derivative. Halodecarboxylation reactions, for example, can introduce a halogen in place of the carboxyl group. acs.org

| Functional Group | Reagent/Reaction | Resulting Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Reducing Agent | Primary Alcohol |

| Carboxylic Acid | Halodecarboxylation conditions | Halogen |

Formation of Esters and Amides for Diverse Applications

The carboxylic acid moiety of this compound is a prime site for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in organic synthesis and are often employed to modify the compound's solubility, stability, and biological activity.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction with methanol yields methyl 2-(benzyloxy)-5-nitrobenzoate. rsc.org Similarly, ethyl 2-(benzyloxy)-5-nitrobenzoate can be synthesized, which can serve as a precursor for further chemical modifications. lookchem.com The formation of a benzyl ester has also been reported, resulting in benzyl 2-(benzyloxy)-5-nitrobenzoate. medchemexpress.com These ester derivatives are valuable intermediates in the synthesis of more complex molecules.

Amide bond formation is another critical derivatization strategy. luxembourg-bio.com This reaction involves coupling the carboxylic acid with a primary or secondary amine, often facilitated by a coupling reagent to activate the carboxyl group. luxembourg-bio.com This approach allows for the introduction of a wide range of amine-containing fragments, leading to the synthesis of libraries of compounds with diverse functionalities. The resulting amides can exhibit unique biological properties and are integral to the development of new therapeutic agents.

| Derivative | Starting Material | Reagent | Reference |

| Methyl 2-(benzyloxy)-5-nitrobenzoate | This compound | Methanol, H₂SO₄ | rsc.org |

| Ethyl 2-(benzyloxy)-5-nitrobenzoate | This compound | Ethanol | lookchem.com |

| Benzyl 2-(benzyloxy)-5-nitrobenzoate | This compound | Benzyl Alcohol | medchemexpress.com |

Conjugation Chemistry

The functional groups of this compound allow for its conjugation to other molecules, including biomolecules, to impart specific properties. The carboxylic acid can be activated and linked to amino groups on proteins or peptides. Furthermore, the nitro group can be reduced to an amine, providing another reactive handle for conjugation.

A notable example of conjugation chemistry involves the reaction with amino acids. For instance, N-Cbz-S-[(2-Benzyloxy-5-nitro)phenyl]-L-cysteine has been synthesized, demonstrating the ability to link the benzyloxy-nitro-phenyl moiety to a cysteine residue. chemodynamics.com This type of conjugation is crucial for developing targeted drug delivery systems, probes for biological imaging, and for studying molecular interactions. The benzyloxycarbonyl (Cbz) group in this conjugate serves as a protecting group for the amine functionality of the cysteine.

| Conjugate | Reactant | Significance | Reference |

| N-Cbz-S-[(2-Benzyloxy-5-nitro)phenyl]-L-cysteine | L-cysteine | Links the benzyloxy-nitro-phenyl moiety to an amino acid. | chemodynamics.com |

Exploration of Coupling Reactions with the Aromatic Core

The aromatic ring of this compound and its derivatives can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for constructing complex molecular frameworks.

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed cross-coupling reaction used to form C-C bonds. tcichemicals.com While direct Suzuki-Miyaura coupling on this compound itself is not extensively documented, related compounds with benzyloxy and nitro substitutions on a phenyl ring are utilized in such reactions. smolecule.com For these reactions to occur, the aromatic ring typically needs to be functionalized with a halide or a triflate to act as the electrophilic partner, which then couples with an organoboron reagent in the presence of a palladium catalyst and a base. mdpi.com The presence of both electron-donating (benzyloxy) and electron-withdrawing (nitro) groups can influence the reactivity of the aromatic ring in these coupling reactions.

Furthermore, domino reactions that combine oxidation or reduction with a coupling step are emerging as efficient synthetic strategies. For instance, a domino oxidation-Suzuki-Miyaura cross-coupling of benzyl alcohols with phenylboronic acid has been developed. nih.gov Conversely, a domino reduction of nitro compounds followed by a C-N cross-coupling with aryl halides has also been reported. nih.gov These methods offer a streamlined approach to building complex molecules from simpler precursors.

Chiral Derivatization Strategies for Enantiomeric Studies

The study of chirality is fundamental in many areas of chemistry, particularly in the development of pharmaceuticals where enantiomers can have vastly different biological activities. Chiral derivatization is a technique used to distinguish between enantiomers by reacting them with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated and quantified using standard chromatographic or spectroscopic techniques. researchgate.net

For a molecule like this compound, which is itself achiral, its derivatives can be used in enantiomeric studies of other chiral molecules. For example, if the carboxylic acid of this compound is coupled with a chiral amine, the resulting diastereomeric amides can be separated.

Conversely, chiral derivatizing agents can be used to analyze chiral molecules that incorporate the this compound scaffold. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, are commonly used to react with amino groups to form diastereomers that can be separated by liquid chromatography. nih.govbiorxiv.orgmdpi.com This approach is valuable for determining the enantiomeric purity of amino acid derivatives and other chiral amines.

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Application | Reference |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Amino groups | Enantiomeric separation of amino acids and other chiral amines. | nih.govbiorxiv.orgmdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 2-(Benzyloxy)-5-nitrobenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the proton and carbon frameworks, respectively.

Proton NMR (¹H NMR) for Proton Environment and Multiplicities

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on the benzoic acid ring, the benzyloxy group, and the carboxylic acid. The aromatic protons on the nitro-substituted ring typically appear as doublets, with chemical shifts (δ) in the range of 8.2–8.5 ppm for the proton adjacent to the nitro group. The protons of the benzyl (B1604629) group are generally observed between δ 7.3 and 7.5 ppm. Coupling constants (J) of approximately 8–9 Hz are characteristic and confirm the substitution pattern on the aromatic ring. A singlet corresponding to the benzyloxy methylene (B1212753) protons (-CH₂-) is also a key feature.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic H (adjacent to NO₂) | 8.2 - 8.5 | Doublet | 8 - 9 |

| Benzyl Protons | 7.3 - 7.5 | Multiplet | - |

| Benzyloxy -CH₂- | 5.1 - 5.3 | Singlet | - |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the benzyloxy group carbons. The electron-withdrawing nitro group significantly influences the chemical shifts of the adjacent carbons, causing them to appear at a lower field (deshielded).

Table 2: Representative ¹³C NMR Data for Benzyloxy and Nitro-substituted Benzoic Acid Derivatives

| Carbon Assignment | Approximate Chemical Shift (δ) ppm |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-O | 155 - 165 |

| Other Aromatic Carbons | 110 - 140 |

| Benzyloxy -CH₂- | 65 - 75 |

| Benzyl Aromatic Carbons | 125 - 137 |

Note: This table provides approximate ranges based on similar structures. Specific values for this compound would require experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. princeton.edu

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, which helps in assigning adjacent protons on the aromatic rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. emerypharma.com This is crucial for assigning the carbons of the benzyloxy group and the substituted benzoic acid ring.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This technique is particularly useful for identifying the quaternary carbons (carbons with no attached protons), such as the carboxylic carbon and the carbons attached to the benzyloxy and nitro groups.

Through the combined interpretation of these 2D NMR spectra, a complete and detailed structural assignment of this compound can be achieved. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. rsc.orgrsc.org

Key expected absorption bands include:

A strong and broad absorption for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

A sharp, strong absorption for the carbonyl (C=O) stretch of the carboxylic acid, usually found between 1680 and 1710 cm⁻¹.

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), which appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O stretching vibrations for the ether linkage of the benzyloxy group.

C-H stretching and bending vibrations for the aromatic rings and the methylene group.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | 1680 - 1710 | Strong |

| Nitro Group (asymmetric) | ~1520 | Strong |

| Nitro Group (symmetric) | ~1350 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. rsc.orgsciengine.com For a molecule with the formula C₁₄H₁₁NO₅, the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, confirming the molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

|---|---|---|

| C₁₄H₁₁NO₅ | 274.0664 | Consistent with calculated value |

Note: The observed mass would be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for verifying the purity and confirming the molecular weight of this compound. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. leeder-analytical.com

For this compound, which has a molecular formula of C₁₄H₁₁NO₅, the expected molecular weight is approximately 273.24 g/mol . bldpharm.comchemsrc.com In LC-MS analysis, the compound is typically ionized, often using techniques like electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. avantiresearch.com The molecular weight is confirmed by observing peaks corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. High-purity samples, often exceeding 95%, can be achieved through methods like recrystallization, and LC-MS serves to validate this purity.

A method for analyzing various nitrobenzoic acids in groundwater using LC-MS with a copolymer-based solid-phase extraction (SPE) cartridge has been developed, demonstrating the applicability of this technique for detecting such compounds at low concentrations. nih.gov

Table 1: LC-MS Data for this compound and Related Adducts

| Ion | Expected m/z |

| [M+H]⁺ | ~274.07 |

| [M+Na]⁺ | ~296.05 |

| [M-H]⁻ | ~272.06 |

Note: The exact m/z values can vary slightly based on instrumentation and calibration.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Inference

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. lcms.cz This process, often involving collision-induced dissociation (CID), helps in elucidating the connectivity of atoms within the molecule. avantiresearch.com

While specific MS/MS fragmentation data for this compound is not extensively detailed in the provided search results, general principles of fragmentation for similar structures can be applied. For aromatic carboxylic acids, common fragmentation pathways include the loss of small molecules like H₂O, CO, and CO₂. The presence of the benzyloxy group would likely lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or a tropylium (B1234903) ion. The nitro group can also influence fragmentation patterns.

The fragmentation of structurally similar compounds can provide clues. For instance, in related molecules, the loss of the benzyl radical has been observed. southampton.ac.uk The analysis of these fragmentation patterns is essential for the structural elucidation of unknown compounds and for confirming the identity of synthesized molecules. leeder-analytical.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. hnue.edu.vn The absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one, with the wavelength of maximum absorbance (λ_max) being characteristic of the molecule's electronic structure. usp.br

For this compound, the presence of the benzene (B151609) ring, the carboxylic acid group, the nitro group, and the benzyloxy group creates a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region. usp.br

The benzene chromophore itself exhibits three main absorption bands, primarily due to π → π* transitions. hnue.edu.vn The substituents on the benzene ring—the electron-withdrawing nitro group and the ether-linked benzyloxy group—will influence the position and intensity of these absorption bands. Generally, conjugation shifts the absorption maximum to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq In similar aromatic carboxylates, π-π* transitions are observed, and the introduction of substituents can alter the energy levels. utexas.edu For example, studies on related nitro-substituted benzoate (B1203000) derivatives show broad absorption bands in the 250-350 nm region, attributable to π-π* transitions. utexas.edu

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

The data obtained from X-ray diffraction allows for the determination of the crystal system, space group, and unit cell parameters. These parameters describe the symmetry and dimensions of the repeating unit that forms the crystal lattice.

For example, a related compound, benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, crystallizes in the monoclinic crystal system with the space group P2₁/c. Another related structure, 2-Amino-3-nitrobenzoic acid, also crystallizes in the monoclinic system, but with the space group P2₁/c. researchgate.net The unit cell parameters for benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate were determined to be a = 5.590 Å, b = 17.591 Å, and c = 15.427 Å. For 2-Amino-3-nitrobenzoic acid, the unit cell parameters are a = 9.0231 (3) Å, b = 7.4338 (2) Å, c = 11.0392 (4) Å, and β = 92.114 (1)°. researchgate.net Such data for this compound would be essential for its complete solid-state characterization.

Table 2: Example Crystallographic Data for a Related Compound (benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.590 |

| b (Å) | 17.591 |

| c (Å) | 15.427 |

| Volume (ų) | 1516.9 |

The detailed structural model from X-ray crystallography allows for an in-depth analysis of the molecule's conformation, including the torsion angles between different planar groups. For this compound, key torsion angles would include those describing the orientation of the carboxylic acid group and the nitro group relative to the benzene ring, as well as the conformation of the benzyloxy group.

In a related structure, the dihedral angle between two benzene rings was found to be 1.75 (5)°. researchgate.net In another case, the planarity of different moieties and the dihedral angles between them were analyzed, revealing how the molecules pack in the crystal. acs.org For instance, the torsion angles involving the nitro group are known to significantly affect the electronic properties of the molecule. The investigation of these parameters for this compound would provide critical information about its steric and electronic properties in the solid state.

Elucidation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

Hydrogen Bonding:

The most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids commonly form centrosymmetric dimers through a pair of O—H···O hydrogen bonds, creating a stable R²₂(8) ring motif. nih.govresearchgate.net This robust supramolecular synthon is a recurring feature in the crystal engineering of benzoic acid derivatives. nih.gov In these dimers, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a second, and vice versa. The oxygen atoms of the nitro group can also participate as weaker hydrogen bond acceptors, further stabilizing the crystal lattice. researchgate.net

Based on data from analogous structures, the geometric parameters of these hydrogen bonds can be estimated.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | **Typical Angle (°) ** | Reference Example |

| Carboxylic Acid Dimer | O—H···O | 2.6 - 2.7 | ~170 - 180 | 2-Amino-5-nitrobenzoic acid nih.gov |

| Nitro Group Interaction | C—H···O | > 3.0 | Variable | 4-Nitrobenzoic acid researchgate.net |

This table presents typical values observed in related crystal structures and serves as an illustrative guide.

π-π Stacking:

The interplay between the strong, directional hydrogen bonds of the carboxylic acid dimers and the more diffuse, yet significant, π-π stacking interactions is crucial in defining the final, low-energy crystal structure of this compound.

Integration of Computer-Assisted Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) provides a powerful and systematic approach to determine the chemical structure of organic molecules like this compound from spectroscopic data. researchgate.net These computational methods are designed to automate the complex process of spectral interpretation and structure generation, reducing ambiguity and increasing the efficiency of the elucidation process. technion.ac.il

The typical workflow for the CASE analysis of this compound would involve the following steps:

Data Input: The primary data fed into the CASE software includes the molecular formula (C₁₄H₁₁NO₅) and a suite of spectroscopic data. This minimally consists of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, but can also be supplemented with data from Mass Spectrometry (MS) and Infrared (IR) spectroscopy. colostate.edu

Structure Generation: The software generates a comprehensive set of all possible constitutional isomers that are consistent with the molecular formula.

Spectral Prediction and Comparison: For each potential isomer, the program predicts the corresponding NMR spectra. These predicted spectra are then systematically compared against the experimental data. technion.ac.il A scoring algorithm evaluates the degree of similarity between the predicted and experimental spectra for each candidate structure.

Ranking and Final Proposal: The candidate structures are ranked based on their scores, with the structure exhibiting the best match being proposed as the most probable one. bldpharm.com Advanced CASE systems can also utilize 2D NMR data (such as COSY, HSQC, and HMBC) to further refine the structural assignments and increase the confidence in the final proposed structure. nih.gov

The integration of CASE methodologies offers a robust and unbiased means of verifying the structure of this compound. By systematically evaluating all possible isomers against the empirical spectroscopic evidence, it provides a high degree of confidence in the final structural assignment, complementing traditional methods of spectral interpretation.

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Multi-Step Organic Synthesis

2-(Benzyloxy)-5-nitrobenzoic acid is a valuable building block in the multi-step synthesis of complex organic molecules. Its constituent functional groups—the carboxylic acid, the nitro group, and the benzyloxy ether—provide multiple points for chemical modification. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which is a key component in many biologically active compounds. nih.govfrontiersin.org This adaptability makes the compound a valuable starting material for creating more intricate molecular architectures.

The synthesis of this compound itself can be achieved by reacting 2-benzyloxy-5-nitro-benzoic acid ethyl ester with sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by treatment with an acidic resin. chemicalbook.com

Preparation of Advanced Intermediates for Complex Molecule Synthesis

The strategic placement of the functional groups in this compound makes it an ideal precursor for advanced intermediates. For instance, the nitro group can be selectively reduced to an amine, yielding 2-(benzyloxy)-5-aminobenzoic acid. This amino derivative can then undergo a variety of coupling reactions to build more complex molecular scaffolds. The benzyloxy group can be cleaved under specific conditions to reveal a hydroxyl group, providing another site for further chemical elaboration. This step-wise modification allows for the controlled and predictable assembly of complex target molecules.

Contribution to the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these ring systems. nih.govopenmedicinalchemistryjournal.com this compound serves as a valuable starting material for the construction of various nitrogen-containing heterocyclic systems. rsc.org Following the reduction of the nitro group to an amine, the resulting ortho-amino-substituted benzoic acid derivative can undergo cyclization reactions with suitable reagents to form fused heterocyclic systems like benzimidazoles, benzotriazoles, and quinoxalinones. nih.gov The ability to construct these privileged scaffolds highlights the importance of this compound in drug discovery and development.

Utility in the Development of Diverse Chemical Libraries

The creation of diverse chemical libraries is a fundamental strategy in modern drug discovery for identifying new lead compounds. The multi-functional nature of this compound makes it an excellent scaffold for generating such libraries. nih.gov By systematically varying the reagents used to modify the carboxylic acid, the nitro group (or the resulting amine), and the benzyloxy group, a large number of distinct compounds can be synthesized from this single starting material. This approach allows for the rapid exploration of chemical space and the identification of molecules with desired biological activities.

Methodological Contributions to Protecting Group Chemistry and Functional Group Interconversions

The benzyloxy group in this compound serves as a classic example of a protecting group for a phenolic hydroxyl group. rsc.org Its stability under a range of reaction conditions allows for selective manipulations of the carboxylic acid and nitro functionalities. Subsequently, the benzyl (B1604629) group can be removed, typically by catalytic hydrogenation, to unmask the hydroxyl group for further reactions. This demonstrates the utility of the compound in illustrating key principles of protecting group strategy.

Conclusion and Future Research Directions

Synthesis Challenges and Future Research in Process Optimization

The synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid, while achievable, presents several challenges that are the focus of ongoing and future research. A common synthetic route involves the Williamson ether synthesis, reacting a salt of 2-hydroxy-5-nitrobenzoic acid with benzyl (B1604629) halide, or the nucleophilic substitution of a halogen at the 2-position of a 5-nitrobenzoic acid derivative, such as 2-chloro-5-nitrobenzoic acid, with benzyl alcohol in the presence of a base. chemicalbook.comnist.gov

Future research in process optimization is directed towards several key areas:

Catalyst Development: Investigating novel and more efficient catalysts for both the nitration and etherification steps to improve selectivity and reaction rates.

Flow Chemistry: Implementing continuous flow reaction systems. A continuous flow nitration process using a tubular microreactor has shown advantages in yield, selectivity, and environmental impact for similar compounds. nbinno.com This approach offers superior control over reaction parameters like temperature and mixing, leading to higher purity and safer operation.

Green Chemistry: Exploring more environmentally benign solvent systems and reagents to reduce the environmental footprint of the synthesis. This includes moving away from harsh reagents like concentrated acids where possible.

Purification Techniques: Developing more efficient and scalable purification methods to effectively remove isomers and other impurities, which is crucial for obtaining the high-purity material required for subsequent applications. A patent for the production of 2-chloro-5-nitrobenzoic acid highlights that conventional purification makes it difficult to achieve purity above 99.0%. google.com

Advancements in Characterization Techniques and Automated Elucidation

The structural confirmation of this compound relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). nih.gov While these methods are standard, future advancements lie in the application of more sophisticated techniques and automation.

Advanced NMR Spectroscopy: The use of two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition of the molecule and its fragments, which is essential for confirming its identity.

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state. For related nitrobenzoic acid derivatives, X-ray diffraction has been used to understand how substituents influence molecular conformation and intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net Obtaining a crystal structure for this compound would provide invaluable insight into its solid-state packing and non-covalent interactions.